molecular formula C10H13ClN2O2 B8378069 N-tert-Butyl-6-chloro-2-nitroaniline

N-tert-Butyl-6-chloro-2-nitroaniline

Cat. No.: B8378069
M. Wt: 228.67 g/mol
InChI Key: HXWUGEATISVHBK-UHFFFAOYSA-N
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Description

N-tert-Butyl-6-chloro-2-nitroaniline is a substituted aniline derivative characterized by a tert-butyl group attached to the nitrogen atom of the aniline moiety, a chlorine substituent at the 6-position, and a nitro group at the 2-position of the benzene ring. Its molecular formula is C₁₀H₁₃ClN₂O₂, with a molar mass of 228.68 g/mol . This compound belongs to the nitroaniline family, which is widely studied for applications in agrochemicals, dyes, and pharmaceuticals due to its electron-withdrawing nitro group and steric effects from the tert-butyl substituent.

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

N-tert-butyl-2-chloro-6-nitroaniline

InChI

InChI=1S/C10H13ClN2O2/c1-10(2,3)12-9-7(11)5-4-6-8(9)13(14)15/h4-6,12H,1-3H3

InChI Key

HXWUGEATISVHBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property This compound 2-Chloro-4-tert-butyl-6-nitroaniline
Molecular Formula C₁₀H₁₃ClN₂O₂ C₁₀H₁₃ClN₂O₂
Molar Mass (g/mol) 228.68 228.68
Substituent Positions N-tert-butyl, 6-Cl, 2-NO₂ 4-tert-butyl, 2-Cl, 6-NO₂
Key Functional Groups Tertiary amine, nitro, chloro Primary amine, nitro, chloro

Other Analogous Compounds

  • 2-tert-Butyl-6-methylaniline : This compound (C₁₁H₁₇N) lacks nitro and chlorine substituents, resulting in lower polarity and distinct applications in polymer stabilization rather than agrochemicals .
  • 4-Chloro-2-nitroaniline : Without the tert-butyl group, this simpler derivative exhibits higher solubility in polar solvents but reduced thermal stability due to the absence of steric protection .

Research Findings and Limitations

  • Solubility : The N-tert-butyl group likely enhances lipophilicity compared to ring-substituted tert-butyl analogs, favoring membrane permeability in bioactive compounds.
  • Stability : Steric shielding of the amine group by the tert-butyl substituent may reduce oxidation susceptibility relative to primary anilines .

Notes on Data Limitations

  • Further research is required to validate inferred properties and explore applications in catalysis or medicinal chemistry.

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